Hentriacontan

Übersicht

Beschreibung

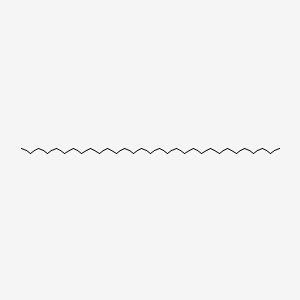

Hentriacontane, also known as untriacontane, is a long-chain alkane hydrocarbon with the molecular formula CH₃(CH₂)₂₉CH₃. It is a solid, waxy substance that is a major component of paraffin wax. Hentriacontane is found in various plants, including peas (Pisum sativum), Acacia senegal, and Gymnema sylvestre, and it constitutes about 8-9% of beeswax .

Wissenschaftliche Forschungsanwendungen

Hentriacontan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Standard in der Gaschromatographie zur Kalibrierung von Retentionszeiten verwendet.

Biologie: Wird hinsichtlich seiner Rolle in der Zusammensetzung von Pflanzen- und Tierwachsen untersucht.

Medizin: Wird hinsichtlich seiner potenziellen entzündungshemmenden und antibakteriellen Eigenschaften untersucht.

Industrie: Wird zur Herstellung von Paraffinwachsen verwendet, die in Kerzen, Beschichtungen und Poliermitteln eingesetzt werden

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine physikalischen Eigenschaften als langkettiger Kohlenwasserstoff aus. Es wurde gezeigt, dass es den NF-κB-Signalweg inhibiert, der an der Regulation von Immunantworten beteiligt ist. Diese Inhibition führt zu entzündungshemmenden Wirkungen, was this compound zu einem potenziellen Kandidaten für entzündungshemmende und antibakterielle Anwendungen macht .

Ähnliche Verbindungen:

Nonacosan (C₂₉H₆₀): Ein weiteres langkettiges Alkan, das in Bienenwachs und Pflanzenwachsen vorkommt.

Tritriacontan (C₃₃H₆₈): Ein längerkettiges Alkan mit ähnlichen Eigenschaften und Anwendungen.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Kettenlänge einzigartig, die ihm im Vergleich zu anderen Alkanen unterschiedliche Schmelz- und Siedepunkte verleiht. Seine Präsenz in einer Vielzahl von natürlichen Wachsen und seine potenziellen biologischen Aktivitäten unterscheiden es ebenfalls von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Hentriacontane is a long-chain alkane hydrocarbon . It has been found to exert anti-inflammatory effects by inhibiting the NF-κB pathway . The NF-κB pathway plays a crucial role in immune responses, making it a primary target of hentriacontane .

Mode of Action

It is known to interact with its targets, such as the nf-κb pathway, leading to changes in the body’s inflammatory response . In addition, hentriacontane has been found to work synergistically with other compounds, such as peruvin and 1-nonacosanol, to exert its effects .

Biochemical Pathways

Hentriacontane affects the NF-κB pathway, which is involved in immune and inflammatory responses . By inhibiting this pathway, hentriacontane can reduce inflammation and potentially exert other biological effects.

Result of Action

Hentriacontane has been found to have anti-inflammatory effects, likely due to its inhibition of the NF-κB pathway . This can result in a reduction in inflammation and potentially other effects related to immune response.

Action Environment

The action, efficacy, and stability of hentriacontane can be influenced by various environmental factors. For example, the presence of other compounds can affect its action, as seen in its synergistic interaction with peruvin and 1-nonacosanol . Additionally, factors such as temperature and pH could potentially affect the stability of hentriacontane.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Hentriacontane plays a role in biochemical reactions primarily due to its hydrophobic nature. It interacts with various biomolecules, including enzymes and proteins, through hydrophobic interactions. These interactions can influence the structural integrity and function of cell membranes. Hentriacontane has been found to interact with enzymes involved in lipid metabolism, such as lipases, which can hydrolyze long-chain alkanes . Additionally, it may interact with proteins that are part of the cell membrane, affecting membrane fluidity and permeability.

Cellular Effects

Hentriacontane influences various cellular processes, particularly those related to cell membrane structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can impact cell signaling pathways, as the integrity and fluidity of the cell membrane are crucial for the proper functioning of membrane-bound receptors and channels. Hentriacontane may also influence gene expression by altering the physical properties of the cell membrane, which can affect the localization and activity of transcription factors .

Molecular Mechanism

At the molecular level, hentriacontane exerts its effects through hydrophobic interactions with biomolecules. It can integrate into lipid bilayers, altering their physical properties and affecting the function of membrane-bound proteins and enzymes. Hentriacontane may also inhibit or activate enzymes involved in lipid metabolism by interacting with their hydrophobic active sites. These interactions can lead to changes in gene expression by affecting the localization and activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hentriacontane can change over time due to its stability and degradation. Hentriacontane is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or oxidative conditions. Long-term exposure to hentriacontane in in vitro or in vivo studies has shown that it can affect cellular function by altering membrane properties and enzyme activities. These changes can lead to long-term effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of hentriacontane vary with different dosages in animal models. At low doses, hentriacontane may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and enzyme activities. In some studies, high doses of hentriacontane have been associated with toxic effects, such as membrane disruption and oxidative stress. These threshold effects highlight the importance of dosage in determining the biological impact of hentriacontane .

Metabolic Pathways

Hentriacontane is involved in metabolic pathways related to lipid metabolism. It can be metabolized by enzymes such as lipases, which hydrolyze long-chain alkanes into smaller fatty acids. These fatty acids can then enter various metabolic pathways, including β-oxidation and the citric acid cycle, to produce energy. Hentriacontane may also influence metabolic flux by altering the availability of lipid substrates and affecting the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Hentriacontane is transported and distributed within cells and tissues primarily through passive diffusion due to its hydrophobic nature. It can integrate into lipid bilayers and accumulate in cell membranes, affecting their physical properties. Hentriacontane may also interact with transport proteins and binding proteins that facilitate its distribution within cells. These interactions can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

Hentriacontane is primarily localized in the cell membrane due to its hydrophobic nature. It can integrate into lipid bilayers and affect membrane properties such as fluidity and permeability. Hentriacontane may also be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. These localization patterns can influence its activity and function within the cell .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Hentriacontan kann durch katalytische Hydrierung von Hentriaconten synthetisiert werden, ein Prozess, der die Addition von Wasserstoff zu dem ungesättigten Kohlenwasserstoff in Gegenwart eines Katalysators wie Palladium oder Platin umfasst. Die Reaktion wird typischerweise unter hohem Druck und bei hohen Temperaturen durchgeführt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst häufig die Extraktion aus natürlichen Quellen wie Bienenwachs und Pflanzenwachsen. Das Wachs wird durch Prozesse wie Destillation und Kristallisation gereinigt, um this compound zu isolieren.

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, um Alkohole, Aldehyde und Carbonsäuren zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromsäure.

Reduktion: Obwohl this compound bereits ein vollständig gesättigter Kohlenwasserstoff ist, kann es durch Crackprozesse zu kleineren Alkanen reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an Halogenierung, bei der Wasserstoffatome durch Halogenatome unter Verwendung von Reagenzien wie Chlor oder Brom ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO₄), Chromsäure (H₂CrO₄)

Reduktion: Wasserstoffgas (H₂) mit einem Metallkatalysator

Substitution: Chlor (Cl₂), Brom (Br₂)

Wichtigste gebildete Produkte:

Oxidation: Alkohole, Aldehyde, Carbonsäuren

Reduktion: Kleinere Alkane

Substitution: Halogenierte Alkane

Vergleich Mit ähnlichen Verbindungen

Nonacosane (C₂₉H₆₀): Another long-chain alkane found in beeswax and plant waxes.

Tritriacontane (C₃₃H₆₈): A longer-chain alkane with similar properties and applications.

Uniqueness of Hentriacontane: Hentriacontane is unique due to its specific chain length, which gives it distinct melting and boiling points compared to other alkanes. Its presence in a variety of natural waxes and its potential biological activities also set it apart from other similar compounds .

Eigenschaften

IUPAC Name |

hentriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAMGNYPWYUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075443 | |

| Record name | Hentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

438 °C, BP: 302 °C at 15 mm Hg, 457.00 to 458.00 °C. @ 760.00 mm Hg | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.781 g/cu cm at 68 °C | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.40X10-11 mm Hg at 25 °C (Extrapolated) | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaves from ethyl acetate, Crystals | |

CAS No. |

630-04-6 | |

| Record name | Hentriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hentriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENTRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDG640HL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C, 67.9 °C | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)